4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Overview
Description
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is a chemical compound used primarily as a protecting group for amines in organic synthesis. It is also utilized as a starting material for the preparation of cis-butene derivatives, which are used as polymer terminating agents in the synthesis of monotelechelic glycopolymers .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is amines . This compound is used as a protecting group for amines in various synthetic steps .
Mode of Action
This compound interacts with its target, the amine, by forming a protective layer around it . This protective layer shields the amine from unwanted reactions during the synthetic process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex molecules. It is used in the synthesis of kottamide E and in the preparation of a cis-butene derivative , which is used as a polymer terminating agent in the synthesis of monotelechelic glycopolymers .
Result of Action
The result of the action of this compound is the successful protection of amines during synthetic processes . This allows for the successful synthesis of complex molecules without unwanted side reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The compound is typically stored at a temperature of 2-8°C . The compound is also sensitive to moisture and should be handled under dry conditions.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis . It interacts with enzymes such as proteases and esterases, which can cleave the carbonate group, releasing the protected amine . This interaction is crucial for the selective protection and deprotection of functional groups in complex biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and alterations in gene expression patterns. These effects are essential for understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use . It binds to specific sites on enzymes, altering their activity and leading to changes in biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites and influence the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for the compound’s role in regulating biochemical processes and cellular function.
Preparation Methods
The preparation of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate involves a multi-step synthetic route. One common method includes the reaction of 4-nitrophenol with dimethyl sulfoxide, followed by a reaction with trimethylchlorosilane and dimethyl carbonate to yield the final product . This method is relatively straightforward and can be scaled up for industrial production.
Chemical Reactions Analysis
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate undergoes several types of chemical reactions:
Substitution Reactions: It can act as a reagent for introducing the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids or amino acid derivatives.
Cleavage Reactions: The protecting group can be cleaved by fluoride ions, making it useful in peptide synthesis.
Polymerization: It serves as a starting material to prepare cis-butene derivatives, which are used as polymer terminating agents.
Common reagents used in these reactions include trimethylchlorosilane, dimethyl carbonate, and fluoride ions. The major products formed from these reactions are N alpha-protected amino acids and cis-butene derivatives .
Scientific Research Applications
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate has several applications in scientific research:
Comparison with Similar Compounds
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is unique due to its specific use as a protecting group for amines and its role in the synthesis of cis-butene derivatives. Similar compounds include:
2-(Trimethylsilyl)ethyl 4-nitrophenyl carbonate: Used for similar purposes but may have different reactivity and stability profiles.
Bis(4-nitrophenyl) carbonate: Another protecting group for amines but with different cleavage conditions.
4-Nitrophenyl octanoate: Used in esterification reactions but not as a protecting group.
These compounds highlight the versatility and specificity of this compound in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
(4-nitrophenyl) 2-trimethylsilylethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5Si/c1-19(2,3)9-8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQWGGKIMQIVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230093 | |
Record name | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80149-80-0 | |
Record name | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80149-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080149800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.